molecular formula C6H13NO3 B8572824 Morpholine, acetate (1:1) CAS No. 25151-42-2

Morpholine, acetate (1:1)

Cat. No. B8572824
CAS RN: 25151-42-2
M. Wt: 147.17 g/mol
InChI Key: MIJRUQYZDSEMBD-UHFFFAOYSA-N
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Patent
US04069323

Procedure details

Into a suspension of 1.0 g(0.00186 mole) of 4-[NG -nitro-N2 -(6,7-dimethoxy-2-naphthalenesulfonyl)-L-arginyl]morpholine and 0.1 g of palladium black in 30 ml of ethanol and 10 ml of acetic acid was passed hydrogen gas for 60 hours at room temperature. Upon completion of the reaction, the catalyst was filtered off, and the solvent was evaporated under reduced pressure to give a viscous oily residue, which was taken up in methanol and reprecipitated with ether to afford 4-[N2 -(6,7-dimethoxy-2-naphthalenesulfonyl)-L-arginyl] morpholine acetate in the powder form in a yield of 82%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H][H].C([OH:11])C>C(O)(=O)C.CO.[Pd]>[C:5]([OH:11])(=[O:4])[CH3:6].[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 60 hours
Duration
60 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a viscous oily residue, which
CUSTOM
Type
CUSTOM
Details
reprecipitated with ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.